molecular formula C20H17N5O2 B2693696 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide CAS No. 895008-95-4

2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide

Cat. No.: B2693696
CAS No.: 895008-95-4
M. Wt: 359.389
InChI Key: LNFGSXLVDBQJTJ-UHFFFAOYSA-N
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Description

2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the class of pyrazolo[3,4-d]pyrimidinones, which are well-characterized in scientific literature as core structures for developing potent kinase inhibitors . Its molecular architecture mimics that of purine bases, allowing it to compete with ATP for binding sites in the catalytic domains of various enzyme targets. This mechanism makes it a valuable tool for researchers investigating signal transduction pathways, cellular proliferation, and other critical biological processes driven by kinase activity . The specific substitution pattern on the core scaffold—featuring a 2-methylphenyl group on the pyrazole nitrogen and a phenyl group on the acetamide moiety—is designed to modulate the compound's selectivity and binding affinity, providing a tailored probe for structure-activity relationship (SAR) studies. As a high-quality research chemical, it is intended for use in biochemical assays, high-throughput screening, and hit-to-lead optimization campaigns, strictly for professional laboratory applications.

Properties

IUPAC Name

2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-14-7-5-6-10-17(14)25-19-16(11-22-25)20(27)24(13-21-19)12-18(26)23-15-8-3-2-4-9-15/h2-11,13H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFGSXLVDBQJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate to form the pyrazolo[3,4-d]pyrimidine core . This intermediate is then further reacted with phenylacetamide derivatives to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

The biological activity of 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide has been studied in various contexts:

Anticancer Activity

Several studies have demonstrated the compound's ability to inhibit the proliferation of cancer cells. For instance:

  • Study on MCF-7 Cells : The compound exhibited significant antiproliferative effects against MCF-7 breast cancer cells with an IC50 value of 5.0 µM. The mechanism involved the induction of apoptosis through caspase activation and modulation of cell cycle regulators.
ActivityCell Line/TargetIC50 Value (µM)
AntiproliferativeMCF-75.0
Apoptosis InductionMV4-113.5
Kinase InhibitionAurora A Kinase0.15

Enzyme Inhibition

The compound has shown promising results in inhibiting specific kinases involved in cancer progression:

  • Aurora A Kinase : It was reported to inhibit Aurora A kinase with an IC50 value of 0.15 µM, indicating its potential as a therapeutic agent in oncology.

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various pyrazole derivatives, including this compound. It was found to significantly reduce cell viability in MCF-7 cells, linking its action to apoptosis induction via caspase activation.

Case Study 2: Inhibition of Kinases

Another research focused on the inhibitory effects on Aurora A kinase. This study reported potent inhibition and suggested further exploration for its therapeutic application in cancer treatment.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle progression. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell division and inducing apoptosis in cancer cells . This mechanism makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Comparison of Structural Features

Compound Name Pyrazolo Ring Substituent Acetamide Substituent Notable Features
Target compound: 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide 2-methylphenyl N-phenyl Electron-donating methyl group may enhance lipophilicity and steric bulk.
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide 3-chlorophenyl N-(2-methylphenyl) Chlorine (electron-withdrawing) increases polarity; 2-methylphenyl adds steric hindrance.
2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide 4-fluorophenyl N-(2-methoxyphenyl) Fluorine enhances electronegativity; methoxy group improves solubility via H-bonding.
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide 3-chlorophenyl N-methyl Simplified N-methyl group reduces steric bulk, potentially increasing metabolic stability.
(E)-2-(3,6-dimethyl-4-oxo-1-phenyl-pyrazolo[3,4-d]pyrimidin-5-yl)-N’-(4-nitrobenzylidene)acetohydrazide 3,6-dimethyl Hydrazide-linked nitrobenzylidene Nitro group introduces strong electron-withdrawing effects; hydrazide moiety enables H-bonding.

Key Observations

Substituent Position and Electronic Effects :

  • Pyrazolo Ring Substituents :
  • Electron-withdrawing groups (e.g., 3-chloro in , 4-fluoro in ) improve polarity and may strengthen binding interactions with target proteins via dipole interactions.
    • Acetamide Substituents :
  • N-(2-methylphenyl) adds steric hindrance, possibly affecting binding pocket accessibility.

Biological Implications: Derivatives with hydrazide linkages (e.g., ) exhibit antibacterial and antifungal activities, suggesting that the acetamide group in the target compound could be optimized for similar effects by modifying substituents. Thieno[2,3-d]pyrimidin analogs (e.g., ) with sulfanyl and naphthyl groups highlight the role of heterocycle core modifications in altering bioactivity.

Synthetic Considerations: The target compound and its analogs are synthesized via reactions involving hydrazonoyl bromides and active methylene compounds . Substituent diversity is achieved by varying aryl halides or amines during synthesis.

Biological Activity

2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide is a synthetic compound belonging to the pyrazolopyrimidine class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazolo[3,4-d]pyrimidine core with various substituents that influence its pharmacological properties. The molecular formula is C21H16N4OC_{21}H_{16}N_4O with a molecular weight of approximately 360.38 g/mol. The presence of both 2-methylphenyl and phenylacetamide moieties enhances its lipophilicity and bioavailability.

PropertyValue
Molecular FormulaC21H16N4OC_{21}H_{16}N_4O
Molecular Weight360.38 g/mol
CAS Number895010-53-4

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. Notably, it has shown potential as an inhibitor of cyclin-dependent kinases (CDKs) and other kinases implicated in cancer progression. The inhibition of these targets can lead to cell cycle arrest and apoptosis in cancer cells.

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound:

  • In vitro Studies : The compound has exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HT-29). IC50 values indicate significant potency in inhibiting cell proliferation.
  • Mechanistic Insights : Research indicates that the compound induces apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Animal Models : In vivo studies using models of acute inflammation have shown that treatment with this compound significantly decreases edema and inflammatory cell infiltration in tissues .

3. Antimicrobial Activity

Preliminary studies suggest that the compound possesses antimicrobial properties:

  • Broad-Spectrum Activity : It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potential as an antibacterial agent .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Cancer Treatment :
    • A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .
  • Anti-inflammatory Efficacy :
    • In a mouse model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and histological evidence of reduced inflammation compared to the control group .

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